2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide
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Description
2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C25H22N2O3S and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Coordination Chemistry
Research highlights the unique spatial orientations and structural aspects of amide derivatives, including those similar to the chemical , for anion coordination. Studies by Kalita, Baruah, and others have explored the crystal structures and interactions of related amide derivatives, revealing tweezer-like geometries, concave shapes, and S-shaped geometries depending on their protonation states, which play a significant role in forming complex structures and channels through weak interactions (Kalita, Baruah, 2010); (Karmakar, Kalita, Baruah, 2009).
Antimicrobial and Antimalarial Applications
Significant antimicrobial and antimalarial activities have been observed in related compounds, showcasing their potential in medical research. Debnath and Ganguly demonstrated that certain acetamide derivatives possess promising antibacterial and antifungal properties (Debnath, Ganguly, 2015). Furthermore, Werbel et al. explored the structure-activity relationships of related compounds, finding correlations between substituent properties and antimalarial potency (Werbel et al., 1986).
Luminescent Materials and Chemosensors
Research into the luminescent properties and chemosensor applications of related compounds has uncovered their potential in detecting metal ions and enhancing fluorescence. Wu et al. investigated lanthanide complexes of similar aryl amide ligands, demonstrating strong Eu(III) luminescence, influenced by the ligands' triplet energy levels (Wu et al., 2006). Moreover, Park et al. synthesized a chemosensor capable of detecting Zn2+ in living cells and aqueous solutions with high selectivity and sensitivity, highlighting the role of quinoline derivatives in environmental and biological monitoring (Park et al., 2015).
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-29-19-12-10-17(11-13-19)23-15-24(21-8-3-4-9-22(21)27-23)30-16-25(28)26-18-6-5-7-20(14-18)31-2/h3-15H,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECZAJNWHIPSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.